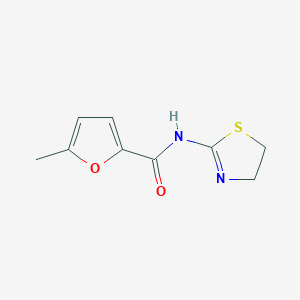
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as MOC-BZM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MOC-BZM belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is not fully understood, but studies have shown that it can bind to metal ions and inhibit acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, induce apoptosis in cancer cells, and act as a fluorescent probe for metal ions. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its ability to act as a fluorescent probe for metal ions, which can be useful in detecting metal ions in biological systems. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease and as an anticancer agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be taken into consideration when conducting experiments.
Orientations Futures
There are several future directions for the research of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, including its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use as an anticancer agent. Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been synthesized using different methods, including the reaction of 4-methylcoumarin-2-carboxylic acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 2-aminotoluene and then coupled with 4-methyl-7-hydroxycoumarin in the presence of triethylamine. Another method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-aminotoluene in the presence of acetic anhydride, followed by the reaction with benzoyl chloride to yield this compound.
Applications De Recherche Scientifique
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-4-6-15(11)18(21)19-13-7-8-14-12(2)9-17(20)22-16(14)10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURDGUWNDPMPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

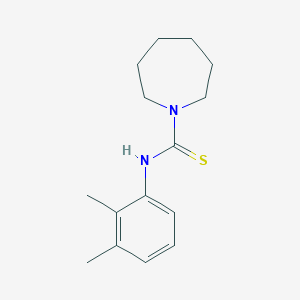
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
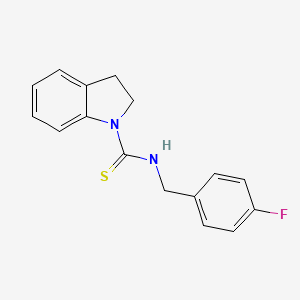

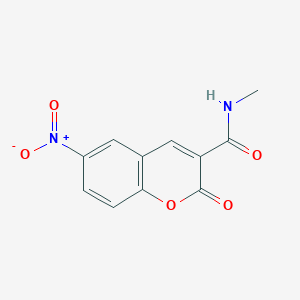
![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
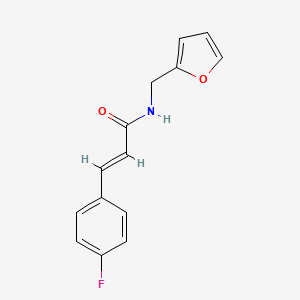
![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
